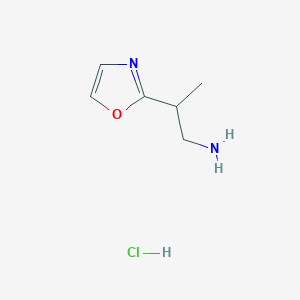

2-Oxazol-2-yl-propylamine hydrochloride

Description

2-Oxazol-2-yl-propylamine hydrochloride is a heterocyclic organic compound featuring an oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) linked to a propylamine moiety via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula |

C6H11ClN2O |

|---|---|

Molecular Weight |

162.62 g/mol |

IUPAC Name |

2-(1,3-oxazol-2-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H10N2O.ClH/c1-5(4-7)6-8-2-3-9-6;/h2-3,5H,4,7H2,1H3;1H |

InChI Key |

RAGYNGVJYZTHAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=NC=CO1.Cl |

Origin of Product |

United States |

Scientific Research Applications

2-Oxazol-2-yl-propylamine hydrochloride has found applications in various scientific research areas:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, including antidiabetic, anticancer, and anti-inflammatory agents.

Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and receptor interactions.

Material Science: It is utilized in the development of new materials with unique properties, such as polymers and catalysts.

Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-oxazol-2-yl-propylamine hydrochloride exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Oxazole vs. Oxadiazole Derivatives

- 2-Oxazol-2-yl-propylamine hydrochloride : Contains an oxazole ring (O, N heteroatoms) with a propylamine substituent.

- 2-(5-Propyl-1,2,4-oxadiazol-3-yl)-2-propanamine hydrochloride (): Substitutes oxazole with a 1,2,4-oxadiazole ring (two N, one O).

- 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride (): Features a diphenyl-substituted oxazole with a hydroxypropylamino group. The phenyl groups enhance lipophilicity, while the hydroxyl group introduces hydrogen-bonding capacity .

Substituent Effects

- Propylamine vs. Piperidine : Piperidine-containing analogs (e.g., 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, ) replace the propylamine with a cyclic amine, increasing rigidity and basicity .

- Cyclopropyl vs. Ethyl Groups : Cyclopropyl substituents (e.g., in ) improve metabolic stability by resisting oxidative degradation compared to linear alkyl chains .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.